Apilimod

Descripción general

Descripción

Apilimod es una molécula pequeña que inicialmente se identificó como un inhibidor de la producción de interleucinas IL-12 e IL-23. Fue desarrollado para el tratamiento oral de enfermedades autoinmunes como la enfermedad de Crohn y la artritis reumatoide Más tarde, se descubrió que this compound tiene un modo de acción adicional como inhibidor de la enzima quinasa lipídica fosfatidilinositol-3-fosfato 5-quinasa (PIKfyve) . Este descubrimiento ha llevado a su reposicionamiento como un posible fármaco antiviral y anticancerígeno .

Aplicaciones Científicas De Investigación

Apilimod tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del Cáncer: this compound ha mostrado una amplia actividad anticancerígena in vitro e in vivo en todos los subtipos de linfoma no Hodgkin de células B.

Investigación Antiviral: this compound se ha identificado como un potente inhibidor de infecciones virales, incluido el virus del Ébola y el SARS-CoV-2 (el virus responsable de COVID-19).

Mecanismo De Acción

Apilimod ejerce sus efectos principalmente a través de la inhibición de la enzima PIKfyve. PIKfyve está involucrado en la síntesis de fosfatidilinositol-3-fosfato y fosfatidilinositol-3,5-bisfosfato, que son críticos para la función endosomal y lisosomal . Al inhibir PIKfyve, this compound interrumpe la homeostasis lisosomal, lo que lleva a la citotoxicidad en las células cancerosas . Además, la inhibición de PIKfyve por this compound bloquea el tráfico de virus a sus sitios de fusión, previniendo la entrada y replicación viral .

Métodos De Preparación

La síntesis de Apilimod involucra varios pasos, comenzando con la preparación de la estructura central de pirimidina. La ruta sintética típicamente incluye los siguientes pasos:

Formación del Núcleo de Pirimidina: El núcleo de pirimidina se sintetiza a través de una serie de reacciones de condensación que involucran materiales de partida apropiados.

Reacciones de Sustitución: Se introducen varios sustituyentes en el núcleo de pirimidina a través de reacciones de sustitución. Estas reacciones a menudo implican el uso de reactivos como haluros y aminas.

Ensamblaje Final: El ensamblaje final de this compound involucra el acoplamiento del núcleo de pirimidina con otros grupos funcionales para lograr la estructura deseada.

Análisis De Reacciones Químicas

Apilimod experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos funcionales que contienen nitrógeno y oxígeno.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound, como la reducción de grupos nitro a aminas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y haluros para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados, pero generalmente implican modificaciones en los grupos funcionales del núcleo de pirimidina.

Comparación Con Compuestos Similares

Apilimod es único entre los inhibidores de PIKfyve debido a su alta especificidad y potencia. Los compuestos similares incluyen:

En comparación con estos compuestos, this compound ha demostrado una gama más amplia de aplicaciones, incluidas las actividades anticancerígena y antiviral, lo que lo convierte en una herramienta versátil en la investigación científica .

Propiedades

Número CAS |

541550-19-0 |

|---|---|

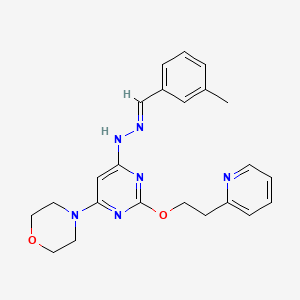

Fórmula molecular |

C23H26N6O2 |

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17- |

Clave InChI |

HSKAZIJJKRAJAV-UQQQWYQISA-N |

SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

SMILES isomérico |

CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

SMILES canónico |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

Key on ui other cas no. |

541550-19-0 |

Pictogramas |

Irritant |

Sinónimos |

(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.